5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide

medicinal chemistry fragment-based drug discovery ADME-T optimization

5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide (CAS 871323-52-3) is a synthetic small molecule belonging to the 1,2,3-triazole-4-carboxamide class. It features an unsubstituted N1-phenyl ring, a C5-methyl group, and a thiazol-2-yl carboxamide moiety at the C4 position.

Molecular Formula C13H11N5OS
Molecular Weight 285.33
CAS No. 871323-52-3
Cat. No. B2710856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide
CAS871323-52-3
Molecular FormulaC13H11N5OS
Molecular Weight285.33
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=NC=CS3
InChIInChI=1S/C13H11N5OS/c1-9-11(12(19)15-13-14-7-8-20-13)16-17-18(9)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15,19)
InChIKeyAFEAVXFQEBFZJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide – Procurement-Ready Chemical Profile


5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide (CAS 871323-52-3) is a synthetic small molecule belonging to the 1,2,3-triazole-4-carboxamide class [1]. It features an unsubstituted N1-phenyl ring, a C5-methyl group, and a thiazol-2-yl carboxamide moiety at the C4 position. The compound has a molecular formula of C13H11N5OS and a molecular weight of 285.33 g/mol [1]. It is commercially available from multiple vendors at typical purities of 95% , primarily serving as a reference standard or building block in medicinal chemistry and chemical biology research. No crystal structure, XLogP, or experimentally determined pKa data have been published in the peer-reviewed literature for this specific compound, meaning all property values mentioned in this guide are predicted unless otherwise noted.

Why 5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide Cannot Be Casually Substituted with Triazole-Carboxamide Analogs


Within the triazole-4-carboxamide chemotype, minor substituent modifications at the N1-aryl, C5-alkyl, or amide heterocycle positions can profoundly alter target engagement, cellular permeability, metabolic stability, and off-target profiles [1]. Even when two analogs share the same core scaffold, differences in a single methyl or methoxy group can shift kinase selectivity from JNK to p38 or ERK, or abolish antimicrobial activity entirely [2][3]. Consequently, 5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide occupies a distinct point in the chemical space of this compound family, and its selection over a closely related analog must be justified by quantitative evidence from the intended application – whether it be in vitro target engagement, cell-based efficacy, or in vivo pharmacokinetics [4]. The following sections document the limited but available differentiation data that exist for this compound.

Quantitative Differentiation Evidence for 5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide vs. Its Closest Analogs


Molecular Weight-Driven Physicochemical Differentiation from Larger or Lipophilic Analogs

5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide has a molecular weight of 285.33 g/mol, which is 14–30 Da lower than its C4-substituted and N1-substituted analogs (e.g., 1-(4-ethylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide: 313.37 g/mol; 5-methyl-1-(4-methylphenyl)-N-(1,3-thiazol-2-yl)triazole-4-carboxamide: 299.35 g/mol) [1]. This lower MW places it closer to the preferred range (MW < 300) for fragment screening and oral bioavailability [2].

medicinal chemistry fragment-based drug discovery ADME-T optimization

Predicted Lipophilicity (cLogP) Differentiation for CNS Penetration Potential

The predicted cLogP of 5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide is approximately 1.8–2.1 (Marvin, ChemAxon), which is within the optimal range (1–3) for CNS penetration [1]. In contrast, the 1-(4-ethylphenyl) analog has a predicted cLogP of ~2.8–3.0, and the 1-(2-methoxyphenyl) analog has a predicted cLogP of ~1.5–1.8, making the target compound potentially more CNS-permeable than the ethyl analog and less polar than the methoxy analog .

CNS drug discovery ADME blood-brain barrier permeability

Hydrogen Bond Donor Count Differentiation for Permeability and Solubility Optimization

The target compound possesses one hydrogen bond donor (HBD) atom (the amide NH), compared to two HBD atoms in analogs containing phenolic -OH or sulfonamide groups, such as 5-methyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide [1]. A lower HBD count generally correlates with higher passive permeability across biological membranes [2].

permeability solubility Lipinski Rule of 5

Absence of Quantifiable Pharmacological Differentiation – Research Gap Statement

As of 2024, no peer-reviewed publication or patent has reported an IC50, Ki, EC50, or any other quantitative pharmacodynamic (PD) or pharmacokinetic (PK) end-point for 5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide (CAS 871323-52-3) against a defined biological target [1]. This is in stark contrast to several close analogs such as 1-(2-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide (Aurora-A kinase IC50 = 0.067 μM) and triazole-thiadiazole hybrids (JNK Kd = 21 μM) [2]. Therefore, any claim of differential potency, selectivity, or efficacy for the target compound relative to these analogs would be entirely unsupported by the current evidence base.

unvalidated target unexplored chemical space procurement risk

Research and Industrial Application Scenarios for 5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide (CAS 871323-52-3)


Fragment-Based Drug Discovery (FBDD) Library Screening

With a molecular weight of 285.33 g/mol and a predicted cLogP of 1.8–2.1, this compound meets the Astex 'Rule of Three' criteria (MW < 300, cLogP ≤ 3, HBD ≤ 3) [1]. It can be included in fragment libraries for primary screening against novel protein targets, where its low MW facilitates detection of weak but ligand-efficient binding interactions. Researchers at fragment-screening facilities or core labs should prioritize this compound over larger (>300 Da) triazole-carboxamide analogs when constructing a chemically diverse, rule-of-three-compliant fragment collection.

CNS Drug Discovery Lead Generation

The predicted cLogP (1.8–2.1) and single hydrogen bond donor of 5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide position it within the physicochemical space associated with favorable blood-brain barrier penetration [2][3]. CNS-focused medicinal chemistry teams investigating triazole-based scaffolds for neurodegenerative or psychiatric disease targets may select this compound as a starting point for hit-to-lead optimization, particularly when seeking to avoid the excessive lipophilicity or polarity that limits CNS exposure of other analogs.

Chemical Probe Development for Novel Target Deconvolution

Because no biological target has been assigned to this compound, it represents a 'clean slate' for chemical biology groups that require an unannotated scaffold for target identification studies. In thermal proteome profiling (TPP) or affinity-based proteomics workflows, the thiazol-2-yl amide moiety may serve as a hydrogen-bonding anchor for selective protein engagement [4]. Procurement for such studies is justified by the compound's distinct structural features relative to its extensively annotated analogs, minimizing the risk that pre-existing target annotations confound deconvolution experiments.

Anticonvulsant or Antimicrobial SAR Exploration

Although direct data are missing for this specific compound, closely related 1,2,3-triazole-4-carboxamides have demonstrated anticonvulsant activity in the maximal electroshock seizure (MES) test and antibacterial activity against S. aureus [5][6]. Academic groups engaged in SAR investigations of triazole-thiazole hybrids may include this compound as a comparator to probe the effect of N1-phenyl substitution (without additional ring substituents) on in vivo efficacy or MIC values, provided that they conduct their own head-to-head testing.

Quote Request

Request a Quote for 5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.